Methyl 5-amino-1H-imidazole-4-carboxylate

Overview

Description

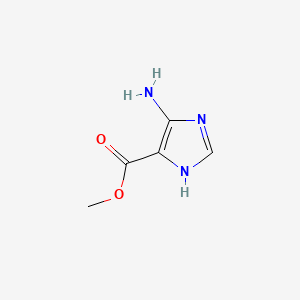

Methyl 5-amino-1H-imidazole-4-carboxylate (CAS: 4919-00-0) is a heterocyclic compound with the molecular formula C₅H₇N₃O₂ and a molecular weight of 141.13 g/mol. It is a methyl ester derivative of 5-aminoimidazole-4-carboxylic acid, featuring an amino group at the 5-position and a carboxylate ester at the 4-position of the imidazole ring . This compound is primarily utilized in synthetic organic chemistry, particularly as an intermediate in the preparation of pharmaceuticals and biologically active molecules. Its synthesis involves coupling reactions of methyl 2-amino-2-cyanoacetate with formamidine, achieving a 52% yield under optimized conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-1H-imidazole-4-carboxylate can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the Debus-Radziszewski synthesis is a well-known method for preparing imidazole derivatives . This method typically involves the condensation of glyoxal, ammonia, and an aldehyde in the presence of an acid catalyst.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-amino-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol or other functional groups.

Substitution: The amino group at the 5-position can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazole derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while reduction can produce imidazole-4-methanol derivatives.

Scientific Research Applications

Biochemical Research

MAIC is primarily utilized in biochemical studies due to its role as a substrate and inhibitor for various enzymes. It is involved in:

- Purine Nucleotide Synthesis : MAIC acts as a substrate for phosphoribosylaminoimidazole carboxylase, facilitating the conversion of 5-aminoimidazole ribonucleotide to 5-aminoimidazole-4-carboxamide ribonucleotide, which is crucial for DNA and RNA synthesis.

- AMPK Activation : The compound can activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, thus influencing metabolic processes.

Antimicrobial Activity

Research has indicated that MAIC exhibits antimicrobial properties, particularly against strains such as Mycobacterium tuberculosis. In vitro studies have demonstrated its effectiveness with minimum inhibitory concentration (MIC) values comparable to standard anti-tubercular drugs.

Anticancer Potential

The structural similarity of MAIC to purines suggests potential applications in cancer therapy. Preliminary studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells, with some derivatives displaying significant cytotoxicity against various cancer cell lines.

Synthesis of Complex Molecules

MAIC serves as a building block for synthesizing more complex heterocyclic compounds. Its unique functional groups allow for various chemical reactions, including oxidation, reduction, and substitution reactions.

Antimycobacterial Activity

A study published in the Journal of Medicinal Chemistry demonstrated that MAIC derivatives exhibited MIC values against Mycobacterium tuberculosis that were competitive with existing treatments. This positions MAIC as a promising candidate for developing new anti-tubercular agents.

Cytotoxicity Against Cancer Cells

In assays conducted on multiple cancer cell lines, specific derivatives of MAIC showed IC50 values in the low micromolar range, indicating potent cytotoxic effects. These findings suggest that modifications to the imidazole ring can enhance the compound's effectiveness against cancer cells.

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Antimycobacterial | Mycobacterium tuberculosis | MIC comparable to standard drugs | |

| Cytotoxicity | Various cancer cell lines | Significant cytotoxicity (IC50 < 10 µM) |

Mechanism of Action

The mechanism of action of Methyl 5-amino-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The compound may also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variation in Ester Groups

Key Observations :

- Reactivity: Methyl esters exhibit higher reactivity in ammonolysis compared to ethyl or bulky tert-butyl esters due to steric and electronic effects. For instance, methyl esters achieved higher yields (52%) in coupling reactions than ethyl esters (42%) .

- Stability : tert-Butyl esters, while less reactive, offer enhanced stability under acidic conditions due to steric protection of the ester group .

Substituent Position and Functionalization

Key Observations :

- Fluorine Substitution: The introduction of fluorine (e.g., in Ethyl 5-amino-4-fluoro derivatives) enhances electronegativity, which can improve binding affinity in drug-receptor interactions .

- Benzyl Groups : Bulky substituents like benzyl (e.g., in 1-benzyl derivatives) increase lipophilicity, impacting solubility and pharmacokinetics .

Key Observations :

- Safety: Most imidazole derivatives share similar hazards (e.g., skin/eye irritation), but hydrochloride salts (e.g., Ethyl 5-amino-1H-imidazole-4-carboxylate HCl) may require additional handling precautions due to ionic character .

- Physical Properties : tert-Butyl derivatives exhibit higher predicted boiling points and densities due to increased molecular weight and steric bulk .

Biological Activity

Methyl 5-amino-1H-imidazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an imidazole ring, which is a common structural motif in many biologically active compounds. The presence of an amino group at the 5-position and a carboxylate group at the 4-position contributes to its chemical reactivity and biological interactions.

The compound's biological activity is attributed to its interaction with various molecular targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : this compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways that are critical for various physiological processes.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. This compound has been investigated for its effectiveness against various bacterial strains, including Mycobacterium tuberculosis. In vitro studies have shown promising results regarding its minimum inhibitory concentration (MIC) values against these pathogens.

Anticancer Potential

The compound's structural similarity to purines suggests potential roles in cancer therapy. Preliminary studies have indicated that modifications to the imidazole ring can enhance cytotoxic effects against certain cancer cell lines. For instance, compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation.

Case Studies

- Antimycobacterial Activity : A study demonstrated that this compound derivatives exhibited MIC values comparable to standard anti-tubercular drugs. These findings suggest potential use in developing new treatments for tuberculosis .

- Cytotoxicity Against Cancer Cells : In a series of assays, this compound was tested against various cancer cell lines. Results indicated that certain derivatives displayed significant cytotoxicity with IC50 values in the low micromolar range .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 5-amino-1H-imidazole-4-carboxylate, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The compound is synthesized via cyclization of glyoxal, ammonia, and aldehydes using the Debus-Radziszewski method under acidic catalysis . Alternative routes involve condensation of methyl 2-amino-2-cyanoacetate with formamidine, achieving ~42% yield under batch conditions . Key parameters include:

- Temperature : 30–120°C (higher temperatures for pressure-resistant amidation).

- Catalysts : Acidic conditions (e.g., HCl) for imidazole ring formation.

- Solvents : Aqueous ammonia or ethanol for intermediate stabilization.

Yield challenges arise in amidation steps due to solvent absorption of ammonia; continuous flow reactors or methyl ester precursors (e.g., methyl 2-cyano acetate) improve reactivity .

Q. Which biochemical pathways are influenced by this compound, and how are these pathways experimentally validated?

- Methodological Answer : The compound modulates:

- Purine biosynthesis : Acts as a substrate for phosphoribosylaminoimidazole carboxylase, converting 5-aminoimidazole ribonucleotide (AIR) to 5-aminoimidazole-4-carboxamide ribonucleotide (CAIR) .

- AMPK activation : Enhances glucose uptake and fatty acid oxidation via AMP-activated protein kinase (AMPK) phosphorylation.

Validation methods : - Enzyme assays : Radiolabeled substrate tracking (e.g., C-AIR) to quantify CAIR production.

- Western blotting : Detection of phosphorylated AMPK in treated vs. control cells .

Q. What standard analytical techniques are used to characterize this compound and its derivatives?

- Methodological Answer :

- NMR spectroscopy : H/C NMR for structural elucidation (e.g., imidazole ring protons at δ 7.2–8.0 ppm).

- Mass spectrometry (HRMS) : Confirm molecular weight (141.13 g/mol) and fragmentation patterns.

- HPLC : Purity assessment using reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictory cytotoxicity data for this compound derivatives across different cancer cell lines?

- Methodological Answer : Contradictions in IC values (e.g., <10 µM in some lines vs. no activity in others) may stem from:

- Cell-specific uptake : Quantify intracellular compound levels via LC-MS.

- Metabolic differences : Compare expression of phosphoribosylaminoimidazole carboxylase or AMPK isoforms (e.g., α1 vs. α2) via qPCR.

- Orthogonal assays : Validate using apoptosis markers (e.g., caspase-3 activation) and mitochondrial membrane potential assays (JC-1 staining) .

Q. What strategies optimize the compound’s stability and subcellular localization for in vivo studies?

- Methodological Answer :

- Stability : Avoid light/high temperatures; lyophilize with cryoprotectants (e.g., trehalose) for long-term storage .

- Localization : Conjugate with mitochondrial-targeting sequences (e.g., TPP) or nuclear localization signals (NLS). Validate via confocal microscopy using fluorescent analogs (e.g., FITC tagging) .

Q. How do structural modifications at the 4-carboxylate or 5-amino positions alter biological activity?

- Methodological Answer :

- 4-Carboxylate ester → amide : Enhances metabolic stability but reduces AMPK activation (e.g., methyl ester IC = 2 µM vs. amide IC = 15 µM) .

- 5-Amino → nitro substitution : Abolishes purine biosynthesis inhibition but introduces antimycobacterial activity (MIC = 0.5 µg/mL vs. Mycobacterium tuberculosis) .

Screening workflow :

Click chemistry : Introduce substituents via CuAAC reactions.

High-throughput screening : Test derivatives against kinase panels or bacterial growth assays.

Q. Contradiction Analysis

Q. Why do some studies report potent AMPK activation while others emphasize purine biosynthesis inhibition as the primary mechanism?

- Methodological Answer : Discrepancies arise from:

- Dose-dependent effects : Low doses (nM–µM) activate AMPK, while high doses (>10 µM) saturate purine enzymes, shifting the dominant mechanism .

- Cell type variability : Proliferating cells (e.g., cancer lines) prioritize nucleotide synthesis inhibition, whereas quiescent cells (e.g., hepatocytes) exhibit metabolic AMPK responses.

Resolution : Conduct dual-reporter assays (e.g., luminescent ATP/NADPH ratios) to simultaneously track both pathways .

Properties

IUPAC Name |

methyl 4-amino-1H-imidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-10-5(9)3-4(6)8-2-7-3/h2H,6H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DESDXDWZSJRLDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00295792 | |

| Record name | Methyl 4-amino-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00295792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4919-00-0 | |

| Record name | 4919-00-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105531 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-amino-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00295792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-amino-1H-imidazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.